REACTION_CXSMILES
|
[OH-:1].[Na+].[O:3]1[C:14]2[C:10]3[NH:11][C:12](=[O:13])[C:9]=3[CH:8]=[CH:7][C:6]=2[O:5][CH2:4]1.OO.Cl>O>[NH2:11][C:10]1[C:14]2[O:3][CH2:4][O:5][C:6]=2[CH:7]=[CH:8][C:9]=1[C:12]([OH:1])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
Intermediate
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
O1COC=2C=CC3=C(NC3=O)C21
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
21 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=2OCOC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.68 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |